Structural Differentiation: α-Methoxy-γ-Pyrone Core vs. Piericidin A1's Pyridine Ring
Actinopyrone C possesses an α-methoxy-γ-pyrone core (C26H38O4, MW 414.58), which distinguishes it from piericidin A1, which features a 4-hydroxypyridine ring system [1]. This fundamental structural difference places Actinopyrone C in the γ-pyrone class, whereas piericidin A1 is a pyridine derivative. The α-methoxy substitution on the pyrone ring is a key pharmacophore that influences both the compound's electronic properties and its interaction with biological targets [2].
| Evidence Dimension | Core heterocyclic scaffold |
|---|---|
| Target Compound Data | α-Methoxy-γ-pyrone ring (C26H38O4) |
| Comparator Or Baseline | Piericidin A1: 4-Hydroxypyridine ring |
| Quantified Difference | Distinct chemical class; molecular weight difference of ~14 Da (Actinopyrone C: 414.58; Piericidin A1: 415.57) |
| Conditions | Structural determination via NMR, MS, and chemical degradation [1] |
Why This Matters
The γ-pyrone scaffold is associated with a distinct set of biological activities (e.g., coronary vasodilation) compared to the mitochondrial complex I inhibition typical of piericidins, guiding researchers toward specific functional assays.
- [1] Yano, K., Yokoi, K., Sato, J., Oono, J., Kouda, T., Ogawa, Y., & Nakashima, T. (1986). Actinopyrones A, B and C, new physiologically active substances. II. Physico-chemical properties and chemical structures. The Journal of Antibiotics, 39(1), 38-43. View Source
- [2] Takahashi, S., et al. (1995). Mer-A2026A and B, novel piericidins with vasodilating effect. II. Physico-chemical properties and chemical structures. The Journal of Antibiotics, 48(2), 103-105. View Source
